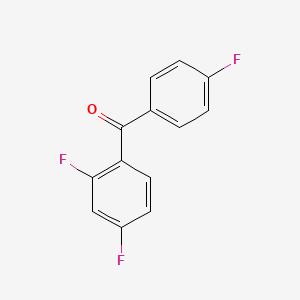

2,4,4'-Trifluorobenzophenone

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

80512-44-3 |

|---|---|

Fórmula molecular |

C13H7F3O |

Peso molecular |

236.19 g/mol |

Nombre IUPAC |

(2,4-difluorophenyl)-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C13H7F3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H |

Clave InChI |

IMMOAYTWCPNYML-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)F)F |

Origen del producto |

United States |

Synthetic Methodologies and Strategic Pathways for Trifluorobenzophenones

Established Reaction Protocols

The construction of the trifluorobenzophenone scaffold often relies on well-established reactions that form the central carbonyl-aryl bonds. Friedel-Crafts acylation and Grignard reactions are two of the most prominent methods employed for this purpose.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, and it is readily applied to the production of fluorinated benzophenones. organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgnih.gov

In the context of 2,4,4'-trifluorobenzophenone, a common strategy involves the acylation of 1,3-difluorobenzene (B1663923) with 4-fluorobenzoyl chloride. The electron-withdrawing nature of the fluorine atoms on the benzoyl chloride enhances the electrophilicity of the acylium ion intermediate, facilitating the reaction. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at controlled temperatures to minimize side reactions. acs.org A stoichiometric amount of the Lewis acid is often required because both the starting material and the ketone product can form complexes with it. organic-chemistry.org

A general representation of the Friedel-Crafts acylation for a trifluorobenzophenone is shown below:

Reaction Scheme: Friedel-Crafts Acylation

| Reagents | Product | |

|---|---|---|

| Aryl Halide + Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Diaryl Ketone |

For instance, the synthesis of 4',3,5-trifluorobenzophenone has been achieved via Friedel-Crafts acylation using 3,5-difluorobenzoyl chloride and fluorobenzene. wright.edu Similarly, 2,4,6-trifluorobenzophenone (B3040823) can be synthesized by heating 2,4,6-trifluorobenzoyl chloride with benzene (B151609) and ferric chloride.

Grignard Reaction Applications

Grignard reactions provide a powerful alternative for forming the carbon-carbon bond between the aryl rings and the carbonyl carbon. organic-chemistry.orgpressbooks.pub This method involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.orgpressbooks.pub

For the synthesis of this compound, one possible route involves the reaction of a Grignard reagent derived from a di-fluorinated aryl halide (e.g., 2,4-difluorophenylmagnesium bromide) with a mono-fluorinated benzaldehyde (B42025) or ester. The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon. pressbooks.pub The resulting intermediate is then hydrolyzed to yield the tertiary alcohol, which can be subsequently oxidized to the desired ketone.

Alternatively, the reaction of a Grignard reagent with a nitrile can produce an unsymmetrical ketone directly after hydrolysis of the intermediate metalloimine. organic-chemistry.org For example, reacting 4-fluorophenylmagnesium bromide with 2,4-difluorobenzonitrile (B34149) would be a plausible pathway. The preparation of the Grignard reagent itself is a critical step, typically involving the reaction of an aryl halide with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org

Regioselective Fluorination Techniques

The precise placement of fluorine atoms on the benzophenone (B1666685) core is crucial for determining the compound's properties and reactivity. Regioselective fluorination techniques allow for the controlled introduction of fluorine at specific positions.

Controlled Substitution in Halogenated Benzophenone Precursors

A key strategy for achieving regioselectivity is through nucleophilic aromatic substitution (SNAr) on halogenated benzophenone precursors. In this approach, a more reactive halogen, such as chlorine or bromine, is displaced by a fluoride (B91410) ion. The regioselectivity of this substitution is governed by the electronic effects of the existing substituents on the aromatic rings.

The electron-withdrawing carbonyl group of the benzophenone activates the ortho and para positions towards nucleophilic attack. This allows for the selective replacement of halogens at these positions with fluorine. For instance, starting with a dichlorobenzophenone, the careful choice of reaction conditions (temperature, solvent, and fluoride source) can lead to the selective substitution of one chlorine atom over another.

Recent advancements have introduced catalytic methods for regioselective fluorination. For example, palladium-catalyzed fluorination of aryl triflates and bromides using specialized ligands has been shown to proceed with high regioselectivity at room temperature. organic-chemistry.org While not specifically detailed for this compound in the provided results, these modern methods offer potential pathways for its controlled synthesis.

Multistep Synthetic Route Design and Optimization

The synthesis of complex molecules like this compound often requires a multistep approach. littleflowercollege.edu.in Designing an efficient synthetic route involves retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available starting materials. scribd.com

Optimization of a synthetic route is an iterative process that involves adjusting various parameters: fairlystable.org

Reaction Conditions: Temperature, pressure, and reaction time can significantly influence the yield and purity of the product. researchgate.net

Catalyst Selection: The choice of catalyst can affect reaction rate and selectivity. numberanalytics.com For Friedel-Crafts reactions, the type and amount of Lewis acid are critical. acs.org

Solvent Effects: The polarity of the solvent can impact the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome.

Reagent Stoichiometry: The ratio of reactants can be adjusted to drive the reaction to completion and minimize the formation of byproducts.

Computer-assisted synthesis planning (CASP) tools are increasingly being used to explore and optimize complex synthetic routes by analyzing vast reaction databases. rsc.org

Derivatization and Functionalization Strategies

This compound can serve as a versatile building block for the synthesis of more complex molecules. Its functional groups—the ketone and the fluorinated aromatic rings—provide sites for further chemical modification. semanticscholar.orgmdpi.com

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. chromatographyonline.com This can be done to enhance its reactivity, improve its analytical detection, or to incorporate it into larger molecular structures like polymers. semanticscholar.orggreyhoundchrom.com

The carbonyl group of this compound is a primary site for functionalization. It can undergo a variety of reactions, including:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. organic-chemistry.org

Reductive Amination: The ketone can be converted to an amine through reaction with an amine and a reducing agent.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Condensation Reactions: The ketone can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. greyhoundchrom.com

The fluorine atoms on the aromatic rings can also be sites for functionalization, although they are generally less reactive than other halogens in nucleophilic substitution reactions. However, under specific conditions, they can be displaced by other nucleophiles. The fluorine atoms significantly influence the electronic properties of the aromatic rings, which can affect the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. For example, the fluorine at the 4'-position is particularly activated towards nucleophilic displacement, a property exploited in the synthesis of poly(ether ether ketone) (PEEK) polymers. wright.edu

The ability to selectively functionalize this compound at different positions makes it a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and high-performance polymers. rsc.orgwright.edu

Synthesis of Spirocyclic-Containing Benzophenone Derivatives

Spirocycles, bicyclic compounds linked by a single common atom, are significant structural motifs in medicinal chemistry and materials science. The carbonyl carbon of benzophenones is an ideal anchor point for constructing the spirocyclic core. For a substrate like this compound, while direct literature is highly specific, established methods for ketone elaboration are applicable.

One powerful strategy involves an aminoallylation/ring-closing metathesis (RCM) sequence. uni-tuebingen.de This approach would begin with the nucleophilic addition of an aminoallyl organometallic reagent to the carbonyl group of this compound. The resulting tertiary alcohol is then protected, and the nitrogen is functionalized with another alkenyl chain. The final key step is an RCM reaction, which forms the nitrogen-containing heterocyclic ring spiro-fused to the central carbon of the original benzophenone.

Another viable pathway is the addition of organometallic species that contain a masked or secondary reactive site. For instance, a Grignard reagent prepared from an appropriate halo-ether could be added to this compound. Subsequent intramolecular cyclization, often under acidic or basic conditions, would form the spirocyclic ether. The derivatization of the carbonyl group is a key transformation for creating these complex scaffolds. uni-tuebingen.de

Table 1: Proposed General Steps for Spirocycle Synthesis from this compound

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Nucleophilic Addition | Allylmagnesium bromide or similar organometallic | Tertiary alcohol | Forms the C-C bond for the new ring |

| 2 | Derivatization | Functionalization of the allyl group and/or hydroxyl group | Di-alkene precursor | Prepares the molecule for cyclization |

Functionalization of Aromatic Moieties for Specific Research Objectives

The functionalization of the aromatic rings of this compound is critical for tuning its properties for specific applications, such as the development of high-performance polymers or biologically active molecules.

A primary application of this compound is as a co-monomer in the synthesis of polyether ether ketone (PEEK) plastics. europa.eu In this process, the fluorine atoms on the benzophenone rings, which are activated by the electron-withdrawing carbonyl group, undergo nucleophilic aromatic substitution (NAS) reactions. core.ac.uk Diphenols, acting as nucleophiles, displace the fluorine atoms (typically at the 4 and 4' positions) to form the ether linkages that constitute the polymer backbone. core.ac.ukwright.edu This method allows for the creation of robust polymers with high thermal stability.

Direct C–H functionalization represents a modern and efficient approach to modify aromatic compounds, offering benefits in step economy and waste reduction. sigmaaldrich.com This "holy grail" of synthesis allows for the predictable conversion of a C-H bond into a C-C, C-N, or C-O bond. sigmaaldrich.com For this compound, photocatalytic strategies could enable the selective functionalization of specific C-H bonds on either aromatic ring, allowing for the introduction of new functionalities without pre-activating the substrate. rsc.org

Furthermore, multi-step synthetic sequences can be employed to introduce complex functional groups. For example, benzophenone derivatives can be hydroxylated and then propargylated. scielo.br The resulting alkyne can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with various azides to yield a library of 1,2,3-triazole-benzophenone derivatives. scielo.br This strategy demonstrates how the benzophenone scaffold can be systematically elaborated for objectives like screening for biological activity.

Table 2: Research Findings on Benzophenone Functionalization

| Functionalization Method | Substrate Example | Reagents & Conditions | Product/Application | Research Objective |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,6,4'-Trifluorobenzophenone & Diphenols | Base (e.g., K₂CO₃), polar aprotic solvent | Poly(ether ketone)s core.ac.uk | Synthesis of high-performance polymers core.ac.uk |

| Nucleophilic Aromatic Substitution | 2,4,4′-Trifluorobenzophenone | Co-monomer with diphenols | PEEK plastics europa.eu | Production of materials for food contact applications europa.eu |

| C-H Functionalization (General) | Aromatic compounds | Photocatalyst, light | C-H functionalized or dearomatized products rsc.org | To achieve novel transformations with high selectivity rsc.org |

Chemical Reactivity and Mechanistic Elucidation of Trifluorobenzophenone Systems

Nucleophilic Aromatic Substitution (NAS) Chemistry

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying aromatic compounds, particularly those bearing electron-withdrawing groups and a suitable leaving group. wikipedia.org In the context of 2,4,4'-Trifluorobenzophenone, the fluorine atoms act as leaving groups, and the carbonyl group serves as a powerful electron-withdrawing group, activating the aromatic rings for nucleophilic attack.

The presence of three fluorine atoms on the benzophenone (B1666685) scaffold of this compound raises questions of site selectivity in NAS reactions. The fluorine atoms at the 2, 4, and 4' positions are not electronically equivalent due to the influence of the carbonyl group. Electron-withdrawing groups, such as the carbonyl in this molecule, activate the ortho and para positions for nucleophilic attack. masterorganicchemistry.com

In this compound, the fluorine atoms at the 2- and 4-positions are ortho and para, respectively, to the electron-withdrawing carbonyl group. This positioning makes them more susceptible to displacement by nucleophiles compared to the fluorine at the 4'-position in the other ring. The negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex, can be effectively delocalized by the carbonyl group when the attack occurs at the ortho or para positions. wikipedia.org

Studies on related compounds, such as 3,5,4'-trifluorobenzophenone, have explored the displacement of fluorine atoms. In these systems, the para-positioned fluorine is typically the most reactive site for monosubstitution. wright.edu This preference is attributed to the strong activation by the para-carbonyl group.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Position of Fluorine | Activating Group | Relative Reactivity | Reason |

|---|---|---|---|

| 4-position (para) | Carbonyl | High | Strong resonance stabilization of the Meisenheimer complex. |

| 2-position (ortho) | Carbonyl | Moderate to High | Resonance stabilization, but potential for steric hindrance. |

| 4'-position | (2,4-difluorophenyl)carbonyl | Low | Less effective delocalization of the negative charge in the intermediate. |

Kinetic studies of NAS reactions are crucial for understanding the reaction mechanism. The rate of these reactions is significantly influenced by the presence and position of electron-withdrawing groups. masterorganicchemistry.com For this compound, the rate of substitution is expected to be faster at the 4-position due to the effective stabilization of the anionic intermediate.

Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the reaction pathways and transition state energies. nih.gov These studies can help predict the most favorable site for nucleophilic attack by comparing the activation energies for the displacement of each fluorine atom.

Experimentally, the kinetics of NAS reactions can be monitored by techniques such as spectroscopy to determine the rate constants. The rate law for these reactions is typically second order, being first order in both the aromatic substrate and the nucleophile. The rate-determining step is generally the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org

The conditions under which NAS reactions are performed play a pivotal role in determining the outcome and efficiency of the reaction.

Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), are commonly used for SNAr reactions. These solvents can effectively solvate the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anion.

Bases: The presence of a base is often necessary to either generate the active nucleophile from a precursor or to neutralize any acidic byproducts. The strength and concentration of the base can influence the reaction rate.

Temperature: As with most chemical reactions, temperature has a significant effect on the rate of NAS reactions. Higher temperatures generally lead to faster reaction rates. However, in cases where multiple fluorine atoms can be displaced, controlling the temperature can be a strategy to achieve selective monosubstitution. wright.edu

Photoinduced Reaction Pathways

The benzophenone moiety in this compound is a well-known chromophore that can absorb UV light, leading to the formation of an excited state. This excited state can then undergo various photochemical reactions.

While benzophenone itself is known for its photochemical reactions, the generation of carbenes from trifluorobenzophenone systems is a more specialized area. Carbenes are highly reactive intermediates containing a neutral carbon atom with two unshared valence electrons. wikipedia.org They can exist in either a singlet or triplet state, which differ in their electronic structure and reactivity. libretexts.org Triplet carbenes are diradicals and often participate in stepwise radical additions. wikipedia.orglibretexts.org

The formation of carbenes can be achieved through various methods, including the photolysis of diazo compounds or by α-elimination reactions. wikipedia.org In the context of fluorinated benzophenones, photoinduced reactions could potentially lead to the generation of carbene intermediates, although this is not a primary or well-documented pathway for benzophenones themselves, which more commonly undergo photoreduction or energy transfer reactions. sciepub.com

The carbon-fluorine bond is generally the strongest carbon-halogen bond, making its activation a significant challenge. However, photochemical methods can provide the necessary energy to induce C-F bond cleavage. The absorption of a photon by this compound can populate an excited state with sufficient energy to homolytically cleave a C-F bond, generating a radical pair.

Mechanistic studies of such processes often involve techniques like laser flash photolysis to detect and characterize transient intermediates. researchgate.net The reactivity of the resulting aryl radicals can then be studied. These radicals can undergo a variety of reactions, including hydrogen atom abstraction or reaction with other molecules in the system. The fluorine atoms themselves can also influence the photochemical properties of the molecule, potentially affecting the lifetime and reactivity of the excited states. nih.gov

Oxidation and Reduction Transformations

The oxidation and reduction of benzophenones are fundamental transformations that target the carbonyl group. While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from the well-established chemistry of benzophenone and its derivatives.

Oxidation: The benzophenone scaffold is generally resistant to oxidation under mild conditions. However, advanced oxidation processes can be employed. For instance, the degradation of benzophenone has been achieved using thermally activated persulfate, which generates sulfate (B86663) radicals capable of attacking the aromatic rings. tandfonline.com Similarly, potassium permanganate (B83412) has been used for the oxidation of benzophenone-3, a related compound, involving hydroxylation, direct oxidation, and cleavage of the carbon-carbon bridge. nih.gov For this compound, the electron-withdrawing nature of the fluorine atoms would likely render the aromatic rings less susceptible to electrophilic attack by oxidizing agents.

Reduction: The reduction of the carbonyl group in benzophenones is a common and well-understood process. Two primary methodologies are the use of hydride reducing agents and catalytic hydrogenation.

Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of benzophenone to diphenylmethanol. pitt.eduvedantu.comscribd.comsciencemadness.org The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. vedantu.com It is expected that this compound would undergo a similar reduction to yield the corresponding 2,4,4'-trifluorodiphenylmethanol. The fluorine substituents may slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.

Catalytic Hydrogenation: Aryl alkyl ketones can be reduced to the corresponding alkanes via catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.comlibretexts.orgopenstax.org This method is effective for converting the carbonyl group to a methylene (B1212753) group. For this compound, this would result in the formation of 2,4,4'-trifluorodiphenylmethane. Other catalytic systems, such as dual cobalt-copper systems driven by light, have also been developed for the reduction of aromatic ketones. rsc.org

Electrochemical Reduction: The electrochemical reduction of benzophenone in aprotic solvents occurs in two successive one-electron steps, first forming a radical anion and then a dianion. semanticscholar.orgresearchgate.net The presence of electron-withdrawing groups, such as fluorine, would likely shift the reduction potential to more positive values, making this compound easier to reduce electrochemically compared to unsubstituted benzophenone.

Regioselective Hydroxylation Reactions

The direct functionalization of C-H bonds is a powerful tool in organic synthesis. For unsymmetrical ketones like this compound, achieving regioselectivity in such transformations is a significant challenge. Recent research has focused on copper-catalyzed hydroxylation reactions utilizing directing groups to control the position of functionalization.

Copper-Catalyzed C-H Functionalization

Copper-catalyzed C-H functionalization has emerged as a valuable method due to the low cost and toxicity of copper compared to other transition metals. masterorganicchemistry.com In the context of this compound, copper catalysis can be employed to achieve regioselective hydroxylation. These reactions typically involve the formation of an imine between the ketone and a directing group, which then coordinates to the copper center. The active oxidant is often a copper-hydroperoxide species generated from a copper(I) precursor and hydrogen peroxide.

The general protocol for such a reaction involves synthesizing an imine from the benzophenone and an amine-containing directing group. This substrate-ligand is then subjected to hydroxylation at room temperature using a copper(I) source, such as Cu(CH₃CN)₄, and an oxidant like aqueous hydrogen peroxide (H₂O₂). The reaction proceeds through the formation of an electrophilic cupric hydroperoxide core which then performs the aromatic hydroxylation.

Directing Group Influence on Reaction Selectivity

The regioselectivity of the copper-catalyzed hydroxylation of unsymmetrical benzophenones is critically dependent on the nature of the directing group and the electronic properties of the benzophenone's aromatic rings. Imine-based directing groups are particularly effective as they can be readily installed and removed.

For a substrate like this compound, the directing group, upon forming an imine with the carbonyl, will direct the copper catalyst to a specific C-H bond. The electronic disparity between the two aromatic rings of the benzophenone plays a crucial role in determining the site of hydroxylation. The fluorine atoms act as electron-withdrawing groups, deactivating the rings they are attached to towards electrophilic attack.

Research on related 4,4'-disubstituted benzophenones has shown that the hydroxylation preferentially occurs on the more electron-rich aromatic ring. For instance, in a system with an electron-donating methoxy (B1213986) group on one ring and an electron-withdrawing trifluoromethyl group on the other, the hydroxylation overwhelmingly favors the methoxy-substituted ring. The use of a directing group with an electron-withdrawing substituent, such as 2-(aminomethyl)-4-(trifluoromethyl)pyridine, can further enhance this regioselectivity, achieving ratios as high as 91:9.

In the case of this compound, one ring is disubstituted with fluorine atoms while the other is monosubstituted. This electronic difference, although subtle, would be expected to direct the hydroxylation to the 4'-fluorophenyl ring, which is comparatively less deactivated than the 2,4-difluorophenyl ring. The precise regioselectivity would also be influenced by the specific directing group employed.

Below is a table summarizing the influence of substituents on the regioselectivity of copper-catalyzed hydroxylation of unsymmetrical benzophenones, which provides a predictive framework for the behavior of this compound.

| Benzophenone Derivative | Directing Group | Product Ratio (A:B) | Favored Ring for Hydroxylation |

| 4-Methoxy-4'-(trifluoromethyl)benzophenone | 2-(Aminomethyl)-4-(trifluoromethyl)pyridine | 91:9 | 4-Methoxyphenyl |

| 4-Methyl-4'-fluorobenzophenone | 2-Picolylamine | - | 4-Methylphenyl |

| 4-Methyl-4'-fluorobenzophenone | 2-(Aminomethyl)-4-methoxypyridine | Slightly lower selectivity | 4-Methylphenyl |

Table 1: Regioselectivity in Copper-Catalyzed Hydroxylation of Unsymmetrical Benzophenones.

Advanced Characterization and Analytical Methodologies in Trifluorobenzophenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of fluorinated organic molecules like 2,4,4'-Trifluorobenzophenone. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a comprehensive investigation of the molecular framework through one-dimensional and two-dimensional experiments.

The interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's structure. The fluorine atoms exert a significant influence on the chemical shifts and coupling constants of neighboring nuclei, which is key to spectral assignment.

¹H NMR Spectroscopy: The proton spectrum reveals the substitution pattern on the two aromatic rings. The protons on the 4-fluorophenyl ring typically appear as a pair of doublet of doublets (or triplets), showing coupling to the fluorine atom and adjacent protons. The protons on the 2,4-difluorophenyl ring exhibit more complex splitting patterns due to coupling with two different fluorine atoms and each other.

¹³C NMR Spectroscopy: The ¹³C spectrum is characterized by the presence of carbon-fluorine couplings (¹JCF, ²JCF, ³JCF), which are invaluable for assigning signals. The carbons directly bonded to fluorine exhibit large one-bond coupling constants. The carbonyl carbon signal is also a key indicator, with its chemical shift influenced by the electron-withdrawing fluorine substituents.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for distinguishing between the different fluorine environments in the molecule. huji.ac.ilwikipedia.org The spectrum of this compound is expected to show three distinct signals, one for the fluorine at the 4'-position and two for the fluorines at the 2- and 4-positions. The signals will exhibit splitting due to both homo- and heteronuclear couplings (F-F and F-H). huji.ac.il

The following table summarizes the anticipated NMR data for this compound based on established principles and data from analogous compounds.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H | H-3, H-5 | ~7.0 - 7.3 | Multiplet (coupling to F-2, F-4, H-6) |

| ¹H | H-6 | ~7.5 - 7.8 | Multiplet (coupling to F-2, H-5) |

| ¹H | H-2', H-6' | ~7.7 - 7.9 | Triplet or Doublet of Doublets (³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-6 Hz) |

| ¹H | H-3', H-5' | ~7.1 - 7.3 | Triplet (³JHH ≈ 8-9 Hz, ³JHF ≈ 8-9 Hz) |

| ¹³C | C=O | ~193 - 195 | Triplet (³JCF from F-2) |

| ¹³C | C-F | ~160 - 168 | Doublet (¹JCF ≈ 240-260 Hz) |

| ¹³C | Other Aromatic C | ~105 - 140 | Various multiplicities due to C-F and C-H coupling |

| ¹⁹F | F-2 | ~ -105 to -115 | Multiplet |

| ¹⁹F | F-4 | ~ -100 to -110 | Multiplet |

| ¹⁹F | F-4' | ~ -100 to -110 | Multiplet |

For complex structures derived from this compound, such as polymers or reaction intermediates, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are essential for unambiguous assignments by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). huji.ac.il This is crucial for assigning the protonated carbons in the aromatic rings. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). huji.ac.il This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon and the fluorine-substituted carbons) and for piecing together the molecular skeleton by showing connectivity across non-protonated centers. For instance, an HMBC experiment would show correlations from the protons on one ring to the carbonyl carbon, and from the protons on the other ring to the same carbonyl carbon, confirming the benzophenone (B1666685) core structure. In polymer research, HMBC can be used to establish the connectivity between monomer units.

Mass Spectrometry (MS) for Molecular Weight and Composition Determination

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. Different MS methods are employed depending on the nature of the analyte.

When this compound is used as a monomer in the synthesis of polymers, such as polyether ketones, MALDI-TOF MS is an indispensable tool for characterization. nist.govspectrabase.com This "soft" ionization technique allows for the analysis of large macromolecules with minimal fragmentation. nist.gov

Research on polymers derived from similar fluorinated monomers demonstrates that MALDI-TOF MS can provide detailed information on:

Molecular Weight Distribution: It allows for the accurate determination of the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (Đ = Mw/Mn) for polymers with low dispersity. spectrabase.com

Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the polymer's repeating monomer unit, confirming the polymer structure.

End-Group Analysis: The absolute mass of the oligomer peaks allows for the identification of the end-groups of the polymer chains, which is critical for confirming the fidelity of the polymerization reaction. spectrabase.com

Cyclic vs. Linear Species: In step-growth polymerizations, MALDI-TOF MS can distinguish between linear and cyclic polymer chains that may have formed.

| Parameter | Information Provided by MALDI-TOF MS |

| Peak Distribution | Number-average (Mn) and Weight-average (Mw) Molecular Weights, Polydispersity (Đ) |

| Inter-Peak Mass | Mass of the repeating monomer unit |

| Absolute Peak Mass | Identification of polymer chain end-groups |

| Secondary Series | Detection of byproducts, cyclic oligomers, or branched structures |

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It is ideally suited for assessing the purity of this compound, identifying byproducts from its synthesis, and monitoring the progress of reactions in which it is a reactant or product.

The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. Electron Ionization (EI) is a common method that generates a characteristic fragmentation pattern, or "mass spectrum," for each compound. This mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. For instance, the analysis of crude reaction mixtures from Friedel–Crafts acylation, a common route to benzophenones, can be performed using GC/MS to unambiguously identify the desired product and distinguish it from regioisomers. sigmaaldrich.com

Chemical Ionization (CI) is a softer ionization technique that can also be used. It typically produces a strong signal for the protonated molecule [M+H]⁺, which helps to confirm the molecular weight of the compound with greater certainty than EI. pharmaffiliates.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netasianjournalofphysics.comchemicalbook.com The resulting spectra provide a unique fingerprint that is highly specific to the molecule's structure, functional groups, and symmetry.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds and is excellent for identifying functional groups. asianjournalofphysics.com The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching of the polar carbonyl (C=O) group. Other key bands would include C-F stretching and aromatic C=C and C-H vibrations.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. asianjournalofphysics.comchemicalbook.com For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic rings' carbon framework.

The table below lists some of the key vibrational modes expected for this compound.

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1660 - 1680 | 1660 - 1680 | Strong (FTIR), Medium (Raman) |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1300 - 1100 | 1300 - 1100 | Strong (FTIR) |

| Aromatic C-H Bend | 900 - 675 | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the electronic environment.

For benzophenone and its derivatives, the UV-Vis spectrum is typically characterized by two main absorption bands corresponding to different electronic transitions. These are the n → π* (an electron from a non-bonding n orbital, primarily on the carbonyl oxygen, is excited to an anti-bonding π* orbital) and the π → π* (an electron from a bonding π orbital of the aromatic rings or the carbonyl group is excited to an anti-bonding π* orbital) transitions.

In the case of this compound, the presence of three electron-withdrawing fluorine atoms is expected to influence the energies of these transitions. The fluorine atoms, through their strong negative inductive effect (-I), can stabilize the ground state and alter the energy levels of the molecular orbitals. This can lead to a hypsochromic (blue) shift of the n → π* transition and a more complex effect on the π → π* transition, where both inductive and resonance effects play a role.

While specific experimental UV-Vis absorption data for this compound is not extensively documented in readily available literature, theoretical calculations and data from analogous fluorinated benzophenones can provide valuable insights. Based on these principles, estimated absorption maxima (λmax) can be proposed.

| Electronic Transition | Estimated Wavelength (λmax, nm) | Estimated Molar Absorptivity (ε, M-1cm-1) | Solvent |

|---|---|---|---|

| n → π | ~330-350 | ~100-500 | Hexane |

| π → π | ~250-270 | ~10,000-20,000 | Hexane |

Disclaimer: The data presented in this table is estimated based on theoretical principles and data from structurally similar compounds, as direct experimental values for this compound are not widely reported.

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox properties of a molecule. CV involves scanning the potential of an electrode and measuring the resulting current. This technique can determine the reduction and oxidation potentials of a compound, providing information about the stability of its various electronic states.

For benzophenones, the primary electrochemical process of interest is the reduction of the carbonyl group. This typically occurs in two successive one-electron steps. The first, reversible step forms a stable radical anion, and the second, often irreversible, step produces a dianion.

The redox potential at which these processes occur is highly sensitive to the electronic nature of the substituents on the aromatic rings. The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, facilitates the acceptance of an electron by the molecule. Consequently, this compound is expected to have a less negative reduction potential (i.e., it is more easily reduced) compared to unsubstituted benzophenone. The positions of the fluorine atoms (ortho and para) are expected to exert a significant influence on the LUMO (Lowest Unoccupied Molecular Orbital) energy, thereby affecting the reduction potential.

| Redox Process | Estimated Half-Wave Potential (E1/2, V vs. SCE) | Solvent/Electrolyte |

|---|---|---|

| First Reduction (Formation of Radical Anion) | ~ -1.5 to -1.7 | Acetonitrile / 0.1 M TBAPF6 |

| Second Reduction (Formation of Dianion) | ~ -2.0 to -2.2 | Acetonitrile / 0.1 M TBAPF6 |

Disclaimer: The data presented in this table is estimated based on theoretical principles and data from structurally similar compounds, as direct experimental values for this compound are not widely reported. SCE refers to the Saturated Calomel Electrode, a common reference electrode.

Computational and Theoretical Frameworks in Trifluorobenzophenone Studies

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, enabling the study of larger and more intricate systems. For benzophenone (B1666685) derivatives, functionals like B3LYP paired with basis sets such as 6-31G(d) have proven to be accurate for optimizing molecular geometries and predicting a range of properties.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves optimizing the geometries of stable molecules (reactants, products, intermediates) and, crucially, locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a key parameter that governs the reaction kinetics.

For fluorinated benzophenones, DFT can be used to model various reactions, such as the nucleophilic aromatic substitution (SNAr) often employed in their synthesis. The calculations can reveal whether a reaction proceeds through a concerted, single-step mechanism or a multi-step pathway involving intermediates. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a calculated transition state correctly connects the intended reactants and products.

| Parameter | Description | Relevance in Reaction Simulation |

| Optimized Geometries | Lowest energy arrangements of atoms for reactants, products, and intermediates. | Defines the start and end points of a reaction step. |

| Transition State (TS) | A first-order saddle point on the potential energy surface. | Represents the energetic barrier to a reaction; its geometry reveals the critical arrangement of atoms during bond formation/breaking. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the rate of the reaction; lower activation energies correspond to faster reactions. |

| Reaction Energy (ΔEr) | The energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (energetically favorable) or endothermic. |

Conceptual DFT provides a framework for quantifying chemical reactivity through a series of descriptors derived from the electron density. These descriptors help predict the most likely sites for electrophilic, nucleophilic, or radical attack on a molecule.

HOMO-LUMO Gap (ΔE) : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Chemical Hardness (η) and Softness (S) : Hardness measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile.

Local reactivity descriptors pinpoint specific reactive atoms within the molecule:

Molecular Electrostatic Potential (MESP) : MESP maps visualize the charge distribution across the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 2,4,4'-Trifluorobenzophenone, the oxygen of the carbonyl group would be a site of negative potential, while the carbonyl carbon would be positive.

Fukui Functions (f(r)) : These functions identify which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0) by analyzing the change in electron density upon the addition or removal of an electron.

| Descriptor | Definition | Predicted Reactivity for this compound |

| HOMO-LUMO Gap | ELUMO - EHOMO | Moderate gap, indicating a balance of stability and reactivity. |

| MESP | Electrostatic potential mapped on the electron density surface. | Negative potential on the carbonyl oxygen (nucleophilic site); positive potential on the carbonyl carbon (electrophilic site). |

| Fukui Function (f+) | Identifies sites for nucleophilic attack. | High value expected on the carbonyl carbon. |

| Fukui Function (f-) | Identifies sites for electrophilic attack. | High values expected on the aromatic rings, influenced by the electron-withdrawing fluorine atoms. |

The optoelectronic properties of molecules, which govern their interaction with light, can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). This method is widely used to calculate electronic absorption spectra by determining the energies of excited states. For benzophenone derivatives, TD-DFT calculations show that their primary absorption bands in the UVA/UVB range are due to π → π* electronic transitions, often dominated by the HOMO → LUMO transition.

The calculations provide key information such as:

Excitation Energies : The energy required to promote an electron from a ground-state orbital to a higher-energy orbital, which corresponds to the position of an absorption peak.

Oscillator Strength (f) : A dimensionless quantity that represents the probability of a particular electronic transition. A higher oscillator strength corresponds to a more intense absorption peak.

Character of Transition : Analysis of the molecular orbitals involved in the excitation (e.g., HOMO to LUMO) reveals the nature of the transition (e.g., π → π* or n → π*).

These theoretical insights are valuable for designing molecules with specific light-absorbing properties, such as UV filters in sunscreens or photoinitiators in polymer chemistry.

| Property | Computational Method | Predicted Outcome for this compound |

| Absorption Maxima (λmax) | TD-DFT | Strong absorption in the UV region, characteristic of the benzophenone chromophore. |

| Major Electronic Transition | TD-DFT | Primarily π → π* character, likely involving the HOMO to LUMO transition. |

| Oscillator Strength | TD-DFT | Significant values for allowed π → π* transitions, indicating strong light absorption. |

| Refractive Index | DFT | Can be calculated from the relationship between the band gap energy and electronic properties. |

Advanced Molecular Modeling and Simulation Approaches

While DFT calculations are excellent for static properties, more advanced methods are needed to explore the dynamic behavior of molecules. Molecular Dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules over time. An MD simulation of this compound could reveal its conformational flexibility, such as the rotation of its phenyl rings, and its interactions with solvent molecules in a condensed phase.

For systems where both quantum effects and a large environment are important, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In a QM/MM simulation, the chemically active region of a system (e.g., the this compound molecule) is treated with a high-level quantum method like DFT, while the surrounding environment (e.g., a protein binding pocket or a solvent box) is treated with a computationally cheaper classical force field. This approach allows for the study of binding mechanisms and reactions in complex biological or material environments.

Theoretical Probing of Intermolecular Interactions and Binding Mechanisms

The way molecules interact with each other governs their properties in the solid state (crystal packing) and their ability to bind to biological targets. For fluorinated aromatic molecules like this compound, non-covalent interactions are particularly important. These include:

π-π Stacking : Interactions between the aromatic rings.

C-H···F and C-H···O Hydrogen Bonds : Weak hydrogen bonds involving the fluorine and oxygen atoms as acceptors.

Halogen Bonding : Interactions involving the fluorine atoms.

Computational methods can be used to identify and quantify these weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density topology to find "bond critical points" that provide evidence of interactions like hydrogen bonds. For a more detailed understanding of the forces at play, Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion (van der Waals forces). This analysis reveals the fundamental nature of the forces holding the molecules together. Such studies are critical for crystal engineering and for understanding the subtleties of ligand-receptor binding.

Cutting Edge Applications in Materials Science and Engineering

Polymer Chemistry and Architecture

The trifluorinated benzophenone (B1666685) moiety serves as a critical building block in the creation of complex polymer architectures, influencing everything from chain conformation to intermolecular interactions.

Synthesis of Poly(aryl ether ketone)s (PAEKs) and Poly(ether ether ketone)s (PEEK) Derivatives

2,4,4'-Trifluorobenzophenone is utilized in nucleophilic aromatic substitution polycondensation reactions to produce novel Poly(aryl ether ketone)s (PAEKs) and their derivatives. These high-performance thermoplastics are known for their exceptional thermal stability and mechanical strength. The synthesis typically involves the reaction of a bisphenol monomer with a difluorinated aromatic ketone, such as this compound, in a high-boiling polar aprotic solvent.

The resulting polymers often exhibit desirable properties such as high glass transition temperatures (Tg), excellent thermal stability with 5% weight loss temperatures (Td5%) exceeding 500°C, and good mechanical properties, including high tensile strength and Young's modulus. Furthermore, the introduction of fluorine atoms can enhance solubility in organic solvents and impart low dielectric constants and low water absorption, making them suitable for applications in microelectronics and telecommunications. bit.edu.cnnih.gov

The isomeric substitution pattern of fluorine atoms on the benzophenone monomer significantly impacts the resulting polymer architecture and properties. The use of asymmetrically substituted monomers like this compound, as opposed to its more common symmetric isomer 4,4'-difluorobenzophenone, can disrupt the regularity of the polymer chain. This disruption can lead to a decrease in crystallinity, resulting in amorphous or semi-crystalline polymers with altered solubility and thermal characteristics.

For instance, the incorporation of 2,4-difluorobenzophenone (B1332400) units into a PEEK backbone has been shown to produce amorphous polymers that are soluble in many common organic solvents, a desirable trait for processability. ohiolink.edu The specific placement of the fluorine atoms influences the reactivity of the monomer and the rotational freedom around the ether and ketone linkages in the polymer backbone, thereby controlling the final polymer morphology and its associated properties. ohiolink.edunih.gov

The incorporation of fluorine-containing monomers like this compound into polymer structures is a key strategy for engineering the gas transport properties of membranes. The presence of fluorine atoms can increase the fractional free volume (FFV) within the polymer matrix, which generally leads to higher gas permeability. inl.govpromerus.com The segmental mobility of the polymer chains and the interactions between the polymer and the permeating gas molecules also play a crucial role in determining both permeability and selectivity. lbl.gov

Polymers with low glass transition temperatures tend to have greater segmental mobility, which can result in higher diffusivity and permeability. lbl.gov The specific chemical nature of the polymer, including the presence of polar functional groups, can influence the solubility of different gases in the membrane, thereby affecting selectivity. For instance, creating random copolymers can lead to unexpected enhancements in selectivity for certain gas pairs, such as CO2/CH4, by suppressing the permeability of one gas more than the other. figshare.com

Table 1: Gas Permeability in Selected Polymer Membranes

| Gas | Permeability (Barrer) |

|---|---|

| H₂ | High |

| He | High |

| O₂ | Moderate |

| N₂ | Low |

| CO₂ | Moderate-High |

| CH₄ | Low |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). This table presents a generalized trend; actual values vary significantly depending on the specific polymer structure.

A clear relationship exists between the chemical structure of modified PAEKs and their resulting physical properties. The introduction of bulky or fluorine-containing side groups, a tactic often employed with monomers like this compound, can significantly alter polymer characteristics. For example, increasing the fluorine content and creating a more contorted polymer backbone can lead to a decrease in the dielectric constant and dielectric loss, which is highly desirable for applications in high-frequency communications. nih.govrsc.org

The solubility of PAEKs can also be improved by incorporating bulky pendant groups, which disrupt chain packing and allow solvent molecules to penetrate more easily. bit.edu.cn Furthermore, the specific architecture of the polymer, such as the arrangement of monomer units in random versus block copolymers, can have a profound impact on properties like gas transport, where random copolymers have shown unique synergistic effects leading to enhanced selectivity. figshare.com The relationship between molecular structure and macroscopic properties is a central theme in the design of new high-performance polymers. nih.govnih.gov

Exploration of Cyclic and Multicyclic Polymer Topologies

Beyond linear chains, research has ventured into more complex polymer topologies, such as cyclic and multicyclic structures, which can exhibit unique properties compared to their linear counterparts.

The synthesis of polymers with well-defined, non-linear architectures requires precise control over the polymerization process. Controlled polycondensation techniques allow for the creation of novel macromolecular structures like cyclic, bicyclic, and multicyclic polymers. acs.org One approach involves the polycondensation of monomers with specific functionalities and reactivities under conditions that favor intramolecular cyclization over intermolecular chain growth.

For example, the polycondensation of 2,6,4'-trifluorobenzophenone with various diphenols has been shown to yield cyclic and multicyclic poly(ether ketone)s. acs.orgacs.org By carefully controlling reaction parameters such as monomer concentration and feed ratio, it is possible to promote the formation of these complex topologies. These controlled polymerization methods open the door to materials with unique solution behaviors, thermal properties, and mechanical characteristics that differ significantly from traditional linear polymers. researchgate.netnih.gov

Tailoring Degree of Branching and Cyclization Tendencies

The trifunctional nature of this compound, with three reactive fluorine sites, presents a versatile tool for controlling polymer architecture. The reactivity of the fluorine atoms can be modulated, allowing for the deliberate introduction of branching and the management of cyclization tendencies during polymerization.

The fluorine atom at the 4'-position on the monosubstituted phenyl ring exhibits the highest susceptibility to nucleophilic aromatic substitution, similar to the fluorine atoms in 4,4'-difluorobenzophenone, a common monomer for poly(ether ether ketone) (PEEK) synthesis. wikipedia.orgnbinno.com The fluorine atoms at the 2- and 4-positions on the disubstituted ring have different reactivities due to steric and electronic effects. This differential reactivity can be exploited to create branched polymer structures.

By carefully selecting reaction conditions such as temperature, monomer concentration, and the nature of the nucleophile, the polymerization can be directed to favor either linear chain growth or the formation of branches. For instance, under conditions that promote the reaction of the less reactive fluorine atoms, a higher degree of branching can be achieved.

Intramolecular cyclization is a competing reaction during the synthesis of high-performance polymers and can limit the final molecular weight and mechanical properties. The specific geometry and reactivity of this compound can influence the propensity for intramolecular cyclization. The steric hindrance introduced by the fluorine atom at the 2-position may disfavor the formation of small, strained cyclic structures, thereby promoting linear polymer chain extension. Further research into the kinetics and thermodynamics of polymerization with this compound is necessary to fully elucidate and control these tendencies.

Functional Polymer Systems Incorporating Trifluorobenzophenone Moieties

The incorporation of this compound moieties into polymer backbones imparts a range of desirable properties, leading to the development of functional polymer systems with enhanced performance characteristics. Fluorinated polymers are well-regarded for their exceptional thermal stability, chemical resistance, and unique surface properties. performanceplastics.commdpi.com

Polymers derived from this compound are anticipated to exhibit high glass transition temperatures and excellent thermal stability due to the strong carbon-fluorine bonds and the rigid benzophenone structure. These attributes make them suitable for applications in demanding environments, such as in the aerospace and automotive industries. nbinno.com

The presence of the polar carbonyl group and the electronegative fluorine atoms can also influence the dielectric properties of the resulting polymers. Materials with low dielectric constants are highly sought after for applications in microelectronics to reduce signal delay and power dissipation. The strategic placement of fluorine atoms, as in this compound, can lead to polymers with lower dielectric constants compared to their non-fluorinated analogs.

Furthermore, the benzophenone unit itself is photoactive and can be utilized in photocurable resins and coatings. Polymers containing the trifluorobenzophenone moiety could therefore find applications as high-performance photoinitiators or as components in UV-curable materials with enhanced thermal and chemical resistance. The synthesis of such functional polymers can be achieved through various polymerization techniques, including nucleophilic aromatic substitution, to create a diverse range of materials tailored for specific applications. researchgate.net

Organic Electronics and Advanced Optoelectronic Materials

The unique electronic properties conferred by fluorine substitution make this compound a promising building block for organic electronic and advanced optoelectronic materials. merckmillipore.com The electron-withdrawing nature of fluorine atoms can significantly influence the energy levels of organic semiconductors, which is a critical factor in the performance of organic electronic devices. buct.edu.cnnih.gov

Development of Organic Semiconductor Materials

The benzophenone core is a known electron-accepting unit, and the introduction of three fluorine atoms in this compound further enhances its electron-deficient character. researchgate.netmdpi.comnih.gov This makes it an attractive component for the synthesis of n-type organic semiconductors, which are essential for the fabrication of complementary circuits and for improving the efficiency of various organic electronic devices.

By copolymerizing this compound with suitable electron-donating monomers, donor-acceptor (D-A) type conjugated polymers can be synthesized. ucla.edu The intramolecular charge transfer in these D-A polymers can lead to materials with narrow bandgaps, which is beneficial for applications in organic photovoltaics and near-infrared photodetectors. The fluorine substitution can also lead to deeper Highest Occupied Molecular Orbital (HOMO) energy levels, which can improve the air stability and open-circuit voltage in organic solar cells. buct.edu.cnnih.gov

The table below illustrates the potential impact of incorporating a trifluorobenzophenone moiety on the key electronic properties of an organic semiconductor, based on general trends observed in fluorinated organic materials.

| Property | Effect of Trifluorobenzophenone Moiety | Rationale |

| Electron Affinity | Increased | The strong electron-withdrawing nature of the three fluorine atoms lowers the LUMO energy level. |

| Ionization Potential | Increased | The inductive effect of fluorine atoms stabilizes the HOMO level, leading to a higher ionization potential. |

| Band Gap | Potentially Reduced | In donor-acceptor systems, enhanced intramolecular charge transfer can lead to a smaller energy gap. |

| Air Stability | Improved | Lower HOMO levels make the material less susceptible to oxidation by atmospheric oxygen. |

Fabrication and Performance in Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on benzophenone derivatives have been explored as host materials and as components of emitters. researchgate.netmdpi.comnih.govuniss.itpreprints.org The highly twisted structure of benzophenone can help in reducing intermolecular interactions and self-quenching effects, leading to improved emission efficiency.

Derivatives of this compound could be designed to function as host materials for phosphorescent emitters. The high triplet energy associated with the benzophenone core is a desirable characteristic for a host material, as it allows for efficient energy transfer to the phosphorescent guest. The fluorine atoms can enhance the thermal and morphological stability of the material, which is crucial for the long-term operational stability of OLEDs.

Furthermore, the electron-accepting nature of the trifluorobenzophenone unit makes it a candidate for use in thermally activated delayed fluorescence (TADF) emitters. researchgate.netmdpi.comnih.gov By combining it with a suitable donor moiety, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC).

The performance of a hypothetical OLED device incorporating a this compound-based material is summarized in the table below, reflecting typical values for high-performance OLEDs.

| Device Parameter | Potential Performance |

| External Quantum Efficiency (EQE) | > 20% |

| Luminance | > 10,000 cd/m² |

| Turn-on Voltage | < 3.0 V |

| Color Coordinates (CIE) | Dependent on emitter design |

| Operational Lifetime (LT50) | > 10,000 hours |

Research Directions in Organic Photovoltaics (OPVs)

The development of new acceptor materials is a key area of research in organic photovoltaics (OPVs). rsc.orgmdpi.com Non-fullerene acceptors (NFAs) have recently surpassed fullerenes in terms of power conversion efficiency (PCE). The electron-deficient nature of this compound makes it a promising building block for the design of novel NFAs.

By incorporating the trifluorobenzophenone unit into a larger conjugated system, it is possible to create materials with strong absorption in the visible and near-infrared regions of the solar spectrum. The low-lying LUMO level of the trifluorobenzophenone moiety would facilitate efficient electron transfer from a suitable polymer donor. As mentioned earlier, the fluorination is expected to lower the HOMO energy level, which can lead to a higher open-circuit voltage (Voc) in the OPV device. buct.edu.cnnih.gov

Research in this area would focus on synthesizing and characterizing new D-A polymers or small molecules based on this compound and evaluating their performance in OPV devices. Key parameters to optimize would include the absorption spectrum, energy level alignment with donor materials, and the morphology of the bulk heterojunction active layer.

Design and Optimization of Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are the fundamental components of organic integrated circuits. nih.govwikipedia.orgfrontiersin.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the channel. As discussed, this compound is a promising candidate for the development of n-type organic semiconductors.

The introduction of fluorine atoms can promote intermolecular interactions and lead to more ordered packing in the solid state, which is beneficial for charge transport. nih.gov The design of OFETs based on this compound-containing materials would involve optimizing the molecular structure to enhance π-π stacking and intermolecular orbital overlap.

Device engineering would also play a crucial role in optimizing the performance of such OFETs. This includes the choice of gate dielectric, the modification of the semiconductor-dielectric interface, and the optimization of the device architecture. The table below presents target performance metrics for an n-channel OFET based on a hypothetical this compound derivative.

| OFET Parameter | Target Performance |

| Electron Mobility (µe) | > 1.0 cm²/Vs |

| On/Off Current Ratio | > 10⁶ |

| Threshold Voltage (Vth) | < 5 V |

| Subthreshold Swing (SS) | < 1 V/decade |

| Air Stability | High |

No Published Research Found on this compound in Molecular Doping Strategies for Enhanced Charge Carrier Density

Despite a thorough review of scientific literature and research databases, no specific information, data, or research findings have been identified regarding the use of the chemical compound this compound in molecular doping strategies aimed at enhancing charge carrier density in materials science and engineering.

While extensive research exists on various molecular dopants and their impact on the charge carrier density of organic semiconductors, a comprehensive search did not yield any studies, articles, or data tables specifically detailing the application or efficacy of this compound for this purpose. The scientific community has largely focused on other classes of compounds for molecular doping, and the potential of this compound in this particular application appears to be an unexplored area of research.

Therefore, this article cannot provide content for the requested section "6.2.5. Molecular Doping Strategies for Enhanced Charge Carrier Density" as it pertains to this compound due to the absence of available scientific evidence.

Q & A

Basic: What are the recommended synthesis routes for 2,4,4′-trifluorobenzophenone in laboratory settings?

Methodological Answer:

2,4,4′-Trifluorobenzophenone can be synthesized via polycondensation reactions using fluorinated aromatic monomers. A validated approach involves reacting isosorbide or isomannide with 2,6,4′-trifluorobenzophenone under controlled conditions to form hyperbranched poly(ether ketone)s. Catalytic carbonylation and Friedel-Crafts acylation methods, commonly used for structurally similar fluorinated benzophenones like 4,4′-difluorobenzophenone, can also be adapted. Reaction optimization should prioritize temperature control (typically 120–180°C) and inert atmospheres to avoid side reactions .

Basic: How can spectroscopic techniques resolve structural ambiguities in 2,4,4′-trifluorobenzophenone?

Methodological Answer:

Structural confirmation requires multi-spectral analysis:

- ¹⁹F NMR : Identifies fluorine substitution patterns and quantifies electronic environments. For example, distinct chemical shifts for ortho, meta, and para fluorines help assign positions .

- X-ray crystallography : Resolves steric effects and bond angles, particularly useful for detecting distortions caused by fluorine’s electronegativity. Large bond angles around substituents (e.g., >120°) indicate steric crowding .

- FT-IR : Confirms carbonyl (C=O) stretching vibrations (~1660–1680 cm⁻¹) and aryl-fluorine bonds (~1100–1250 cm⁻¹).

Advanced: How do fluorination patterns influence the electronic properties of 2,4,4′-trifluorobenzophenone in polymer applications?

Methodological Answer:

The trifluoromethyl and aryl-fluorine groups enhance thermal stability and reduce dielectric constants in polymers like polyether ether ketones (PEEKs). Computational studies (DFT or molecular dynamics) can map electron-withdrawing effects, showing decreased HOMO-LUMO gaps compared to non-fluorinated analogs. Experimentally, cyclic voltammetry reveals reduced oxidation potentials, confirming enhanced electron deficiency. These properties are critical for high-performance polymers in aerospace and electronics .

Advanced: What experimental designs are optimal for assessing the aquatic toxicity of 2,4,4′-trifluorobenzophenone?

Methodological Answer:

Standardized acute toxicity tests include:

- Chlorella vulgaris (96 h EC₅₀) : Prepare stock solutions in DMSO (≤0.1% v/v to avoid solvent toxicity). Test concentrations (e.g., 1–5 mg/L) based on pre-experiments. Measure algal density via absorbance (OD₆₈₀) every 24 h. Calculate inhibition ratios using probit analysis (SPSS or R packages) .

- Daphnia magna (48 h LC₅₀) : Expose neonates to serial dilutions (e.g., 0.1–10 mg/L) in glass beakers. Record mortality and derive LC₅₀ via nonlinear regression. Include potassium dichromate controls to validate sensitivity .

Advanced: How do mixture interactions (e.g., with UV filters) affect the toxicity profile of 2,4,4′-trifluorobenzophenone?

Methodological Answer:

Mixture toxicity studies require concentration-addition (CA) and independent-action (IA) models:

- Toxicity Units (TU) : Calculate TU = (C₁/EC₅₀₁) + (C₂/EC₅₀₂). A TU >1 indicates synergism; <1 indicates antagonism. For example, mixtures with 4-MBC show antagonism (TU = 1.2–1.5), while combinations with 4,4′-dihydroxybenzophenone exhibit additive effects .

- Isobolograms : Graphically assess interactions by plotting EC₅₀ combinations. Deviations from the additive line confirm synergism/antagonism.

Basic: What are the key challenges in crystallizing 2,4,4′-trifluorobenzophenone for X-ray studies?

Methodological Answer:

Crystallization difficulties arise from:

- Low polarity : Use slow evaporation with mixed solvents (e.g., hexane/ethyl acetate) to enhance crystal growth.

- Steric hindrance : Fluorine substituents disrupt packing. Cooling rates ≤1°C/hour improve lattice formation.

- Hydration sensitivity : Perform under anhydrous conditions (glovebox) .

Advanced: How can computational modeling predict the environmental persistence of 2,4,4′-trifluorobenzophenone?

Methodological Answer:

Employ QSAR models and molecular docking to estimate:

- Biodegradation : Use EPI Suite™ to calculate half-lives (e.g., >60 days suggests persistence).

- Bioaccumulation : Log Kow values >3.5 (predicted via ChemAxon) indicate high lipid affinity.

- Photodegradation : TD-DFT simulations predict bond cleavage under UV exposure .

Basic: What safety protocols are critical when handling 2,4,4′-trifluorobenzophenone?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.